Cas no 2743-78-4 (4-(2R)-2-aminopropylbenzene-1,2-diol)
4-(2R)-2-aminopropylbenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol, 4-(2-aminopropyl)-, (R)-
- (-)-alpha-Methyldopamine
- WA7KSM894W
- (-)-Deoxycobephrine
- D-alpha-Methyldopamine
- (R)-alpha-Methyldopamine
- alpha-Methyldopamine, (R)-
- alpha-Methyldopamine, (-)-
- 1,2-Benzenediol, 4-((2R)-2-aminopropyl)-
- Q27292523
- 4-(2R)-2-aminopropylbenzene-1,2-diol
-
- Inchi: 1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m1/s1
- InChI Key: KSRGADMGIRTXAF-ZCFIWIBFSA-N
- SMILES: OC1=C(C=CC(=C1)C[C@@H](C)N)O
Computed Properties
- Exact Mass: 167.095
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 66.5
4-(2R)-2-aminopropylbenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849439-0.05g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 0.05g |
$1549.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-0.1g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 0.1g |
$1623.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-0.25g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 0.25g |
$1696.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-0.5g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 0.5g |
$1770.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-1.0g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-2.5g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 2.5g |
$3611.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-5.0g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-10.0g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1849439-1g |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
2743-78-4 | 1g |
$0.0 | 2023-09-19 |
4-(2R)-2-aminopropylbenzene-1,2-diol Related Literature
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Ya-Ting Lee,You-Liang Hsieh,Yen-Hung Yeh,Chih-Yang Huang RSC Adv. 2015 5 85806
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Claire-Marie Martinez,Anne Neud?rffer,Martine Largeron Org. Biomol. Chem. 2012 10 3739
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3. Computational study on the conformations of dopamine, its α- and ortho-methylated derivatives and their N-protonated formsMarcela P. Aliste,Bruce K. Cassels J. Chem. Soc. Perkin Trans. 2 2001 906
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Kazuko Takezawa,Makoto Tsunoda,Katsuhisa Murayama,Tomofumi Santa,Kazuhiro Imai Analyst 2000 125 293
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Rados?aw Mrówczyński,Alexandrina Nan,Jürgen Liebscher RSC Adv. 2014 4 5927
Additional information on 4-(2R)-2-aminopropylbenzene-1,2-diol
Introduction to 4-(2R)-2-aminopropylbenzene-1,2-diol (CAS No. 2743-78-4)
4-(2R)-2-aminopropylbenzene-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 2743-78-4, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of aromatic amines and diols, characterized by its unique structural and functional properties. The presence of both an amine group and two hydroxyl groups in its molecular structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 4-(2R)-2-aminopropylbenzene-1,2-diol consists of a benzene ring substituted with a propylamine side chain at the 4-position and two hydroxyl groups at the 1 and 2 positions. This configuration imparts distinct chemical reactivity, making it a valuable building block for constructing more complex molecules. The stereochemistry at the propylamine group, specifically the (2R) configuration, is crucial for its biological activity and interactions with biological targets.
In recent years, 4-(2R)-2-aminopropylbenzene-1,2-diol has garnered attention in academic and industrial research due to its potential applications in drug discovery. The compound's dual functionality allows for selective modifications at multiple sites, enabling the synthesis of diverse derivatives with tailored pharmacological properties. This flexibility has made it a focus of interest in the development of new medications targeting various diseases.
One of the most compelling aspects of 4-(2R)-2-aminopropylbenzene-1,2-diol is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic benefits. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, offering promising avenues for treating chronic inflammatory diseases.
The pharmacological significance of 4-(2R)-2-aminopropylbenzene-1,2-diol has been further highlighted by recent studies demonstrating its interaction with specific biological targets. These interactions have provided insights into its mechanism of action and potential applications in modulating cellular processes. The compound's ability to bind to proteins and enzymes with high affinity has made it a candidate for developing targeted therapies.
Moreover, the synthetic utility of 4-(2R)-2-aminopropylbenzene-1,2-diol extends beyond pharmaceutical applications. It has been utilized in materials science for developing functional polymers and coatings. The presence of hydroxyl and amine groups allows for covalent bonding with various functional materials, enhancing the properties of polymers used in advanced technological applications.
The industrial production and handling of 4-(2R)-2-aminopropylbenzene-1,2-diol adhere to stringent quality control measures to ensure purity and consistency. Manufacturers employ advanced purification techniques to isolate the compound from reaction mixtures, ensuring that it meets the high standards required for pharmaceutical use. These measures are essential for maintaining the integrity of downstream products derived from this intermediate.
Recent advancements in analytical chemistry have enabled more precise characterization of 4-(2R)-2-aminopropylbenzene-1,2-diol, further facilitating its use in research and development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed structural information, aiding researchers in understanding its behavior and optimizing synthetic routes.
The environmental impact of producing and utilizing 4-(2R)-2-aminopropylbenzene-1,2-diol is also a consideration in modern research practices. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader sustainability goals within the chemical industry, ensuring that the compound's production is environmentally responsible.
In conclusion,4-(2R)-2-aminopropylbenzene-1,2-diol (CAS No. 2743-78-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and biochemical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutics and functional materials. As research continues to uncover new possibilities for this compound,its significance is expected to grow further, driving innovation in multiple scientific disciplines.
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